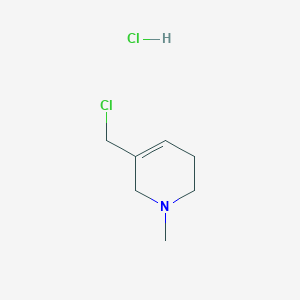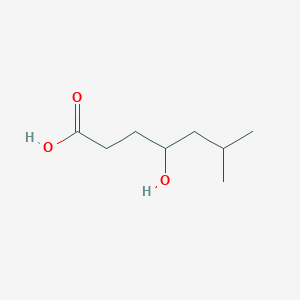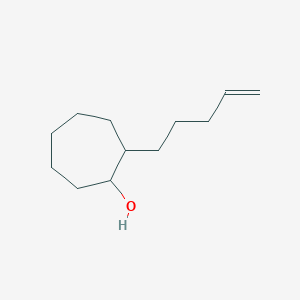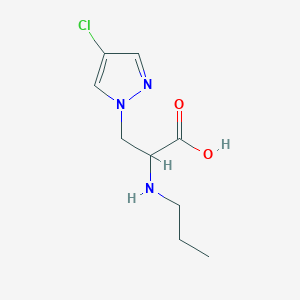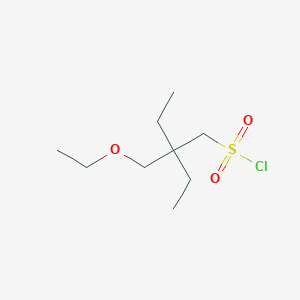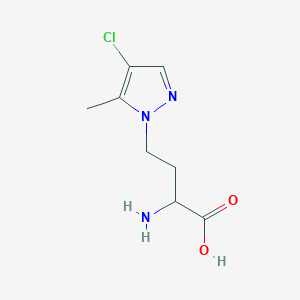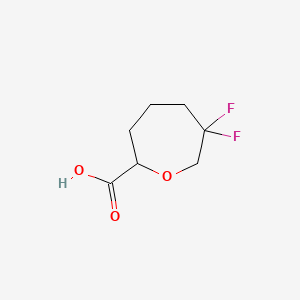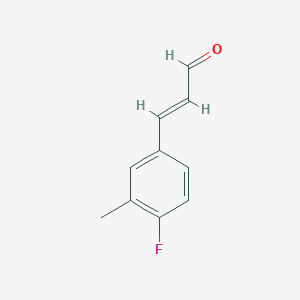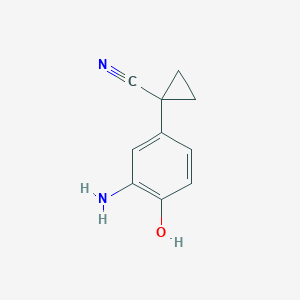
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to a phenyl group with amino and hydroxy substituents, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of a suitable phenyl precursor. One common method includes the reaction of 3-amino-4-hydroxybenzaldehyde with a cyclopropane derivative under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic media.
Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of suitable catalysts or under thermal conditions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion to an amine derivative.
Substitution: Formation of various substituted phenylcyclopropane derivatives.
Applications De Recherche Scientifique
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can also participate in interactions with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
Uniqueness: 1-(3-Amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of amino, hydroxy, and nitrile groups in a cyclopropane framework provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-10(3-4-10)7-1-2-9(13)8(12)5-7/h1-2,5,13H,3-4,12H2 |
Clé InChI |
DDQXLPYQOIAQRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC(=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azatricyclo[3.3.1.13,7]decan-4-ol](/img/structure/B13623596.png)
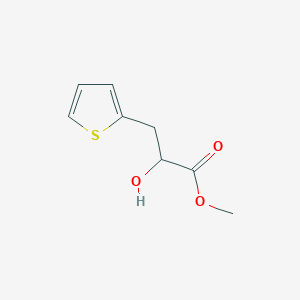
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)


